1-Bromo-2-(methylsulfinyl)benzene
Overview
Description
1-Bromo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7BrOS It consists of a benzene ring substituted with a bromine atom at the first position and a methylsulfinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylsulfinyl)benzene can be synthesized through the oxidation of 1-bromo-2-(methylthio)benzene. The process involves dissolving 1-bromo-2-(methylthio)benzene in glacial acetic acid and cooling the solution with an ice bath. Hydrogen peroxide (35%) is then added slowly to the solution, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient oxidizing agents and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to 1-bromo-2-(methylthio)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 1-Bromo-2-(methylsulfonyl)benzene.
Reduction: 1-Bromo-2-(methylthio)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2-(methylsulfinyl)benzene is utilized in several scientific research areas:
Organic Synthesis: It is used as an intermediate in the synthesis of conjugated ladder-type heteroacenes bearing pyrrole and thiophene ring units.
Pharmaceutical Studies: The compound’s unique structure makes it a valuable building block in the development of new pharmaceuticals.
Material Science: It is employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(methylsulfinyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methylsulfinyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with the methylsulfonyl group at the fourth position.
1-Bromo-2-(methylthio)benzene: The precursor to 1-Bromo-2-(methylsulfinyl)benzene, with a methylthio group instead of a methylsulfinyl group.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a methylsulfinyl group on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHMHLNXXGWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-58-6 | |
Record name | 1-bromo-2-methanesulfinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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